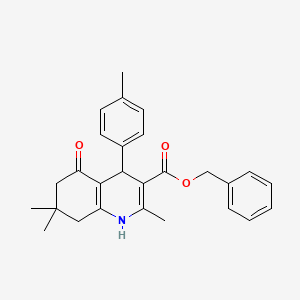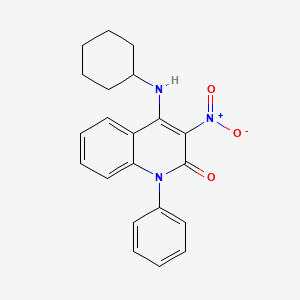![molecular formula C22H23NO2 B4895983 1',3',3',7,8-pentamethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde](/img/structure/B4895983.png)
1',3',3',7,8-pentamethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1',3',3',7,8-pentamethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde, also known as PSI-6130, is a novel compound that has gained interest in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
1',3',3',7,8-pentamethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde inhibits HCV replication by binding to the RdRp active site, which prevents the viral RNA from being replicated. This leads to a decrease in viral load and ultimately, the suppression of HCV replication.
Biochemical and Physiological Effects:
In addition to its antiviral properties, this compound has also been shown to have anti-inflammatory and antioxidant effects. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1',3',3',7,8-pentamethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde is its specificity for HCV RdRp, which reduces the risk of off-target effects. However, its low solubility in water and poor oral bioavailability limit its use in vivo.
Zukünftige Richtungen
For the study of 1',3',3',7,8-pentamethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its antiviral activity in vivo. Furthermore, the potential of this compound as a therapeutic agent for other viral infections and inflammatory diseases should also be explored.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications for HCV and other diseases. Its mechanism of action, biochemical and physiological effects, advantages, and limitations make it an attractive candidate for further research and development.
Synthesemethoden
The synthesis of 1',3',3',7,8-pentamethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde involves a multi-step process that starts with the reaction of 3,5-dimethylphenol with 2-(bromomethyl)benzonitrile to form the intermediate compound. This intermediate compound is then reacted with 2,3-dihydro-1H-indole to form the spirochromene-indole core. The final step involves the introduction of the aldehyde group through a Grignard reaction with formaldehyde.
Wissenschaftliche Forschungsanwendungen
1',3',3',7,8-pentamethyl-1',3'-dihydrospiro[chromene-2,2'-indole]-6-carbaldehyde has been studied extensively for its antiviral properties, particularly against hepatitis C virus (HCV). In vitro studies have shown that this compound inhibits HCV replication by targeting the viral RNA-dependent RNA polymerase (RdRp). This makes it a potential candidate for the development of new HCV therapies.
Eigenschaften
IUPAC Name |
1',3',3',7,8-pentamethylspiro[chromene-2,2'-indole]-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-14-15(2)20-16(12-17(14)13-24)10-11-22(25-20)21(3,4)18-8-6-7-9-19(18)23(22)5/h6-13H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRNZGINERXWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC3(C(C4=CC=CC=C4N3C)(C)C)OC2=C1C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

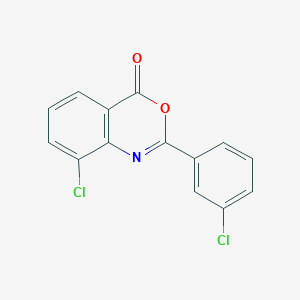
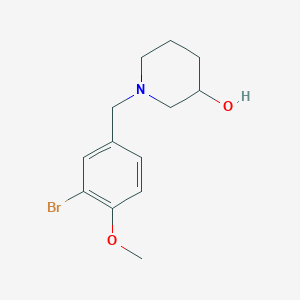
![5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4895911.png)
![ethyl [5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4895916.png)
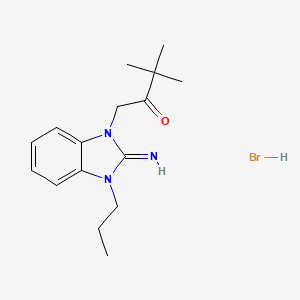
![4-({[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B4895935.png)
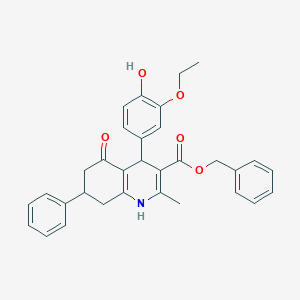
![[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B4895940.png)
![4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4895949.png)
![1-(3-bromophenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4895957.png)
![N-[3-(4-chloro-3-methylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4895960.png)
![5-(4-methoxy-3-nitrophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4895971.png)
